molecular formula C10H9FO2 B1581130 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE CAS No. 51787-96-3

4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE

Cat. No.: B1581130
CAS No.: 51787-96-3
M. Wt: 180.17 g/mol
InChI Key: RMFNZGXVLAUJHF-UHFFFAOYSA-N
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Description

Gamma-(4-Fluorophenyl)-gamma-butyrolactone is a chemical compound that belongs to the class of gamma-butyrolactones It is characterized by the presence of a fluorophenyl group attached to the gamma position of the butyrolactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with gamma-butyrolactone in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of solvents such as toluene or ethanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Gamma-(4-Fluorophenyl)-gamma-butyrolactone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Gamma-(4-Fluorophenyl)-gamma-butyrolactone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The pathways involved may include modulation of neurotransmitter systems, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Gamma-(4-Fluorophenyl)-gamma-butyrolactone can be compared with other similar compounds, such as:

    Gamma-butyrolactone (GBL): A simpler analog without the fluorophenyl group, used as a solvent and precursor in chemical synthesis.

    4-Fluorophenibut: A related compound with a similar structure but different functional groups, known for its activity as a GABA receptor agonist.

    Baclofen: Another analog with a chlorophenyl group, used as a muscle relaxant and antispastic agent.

The uniqueness of 4,5-DIHYDRO-5-(4-FLUOROPHENYL)-2(3H)-FURANONE lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-8-3-1-7(2-4-8)9-5-6-10(12)13-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFNZGXVLAUJHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966111
Record name 5-(4-Fluorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51787-96-3
Record name γ-(4-Fluorophenyl)-γ-butyrolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51787-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-(4-Fluorophenyl)-gamma-butyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051787963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name γ-(4-fluorophenyl)-γ-butyrolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.185
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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